1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-3-yl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-3-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-3-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a dihaloalkane under basic conditions.
Coupling of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction involving an oxan-4-yl halide and the piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-3-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-3-yl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders, due to its interaction with neurotransmitter receptors.
Biological Research: The compound is used in studies involving receptor binding assays to understand its affinity and efficacy towards various biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-3-yl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the oxan-4-yl and piperidine groups, resulting in different pharmacological properties.
4-[1-(Oxan-4-yl)piperidin-3-yl]piperazine: Lacks the methoxyphenyl group, leading to variations in receptor binding affinity and efficacy.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-3-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-21-7-3-2-6-20(21)23-13-11-22(12-14-23)19-5-4-10-24(17-19)18-8-15-26-16-9-18/h2-3,6-7,18-19H,4-5,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSKCNNLKMCRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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